![molecular formula C10H17BrO B13186448 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane](/img/structure/B13186448.png)
1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane is a synthetic organic compound characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to a methoxy-substituted cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of cyanogen bromide (BrCN) and triethylamine (Et3N) in the presence of ethyl cyanoacetate or malononitrile . This reaction proceeds efficiently, yielding the desired bromomethyl cyclopropane derivatives in excellent yields within a short reaction time .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form hydrocarbons.
Cyclization Reactions: The cyclopropyl ring can participate in ring-opening or ring-closing reactions under specific conditions.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium borohydride (NaBH4): Employed in reduction reactions.
Palladium catalysts: Utilized in cyclization and coupling reactions.
Major Products Formed: The major products formed from these reactions include substituted cyclopropanes, alcohols, ketones, and various cyclized derivatives .
Scientific Research Applications
1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the synthesis of novel polymers and materials with unique properties.
Biological Studies: Explored for its effects on biological systems, including enzyme inhibition and antimicrobial activity.
Mechanism of Action
The mechanism of action of 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane involves the formation of reactive intermediates, such as cyclopropylmethyl bromide anions, which can interact with various substrates to form desired products. These intermediates are stabilized by the presence of solvents like methanol, facilitating their reactivity in different chemical reactions.
Comparison with Similar Compounds
- 1-(Bromomethyl)cyclopropylmethanol
- 1-(Bromomethyl)cyclopropylacetonitrile
- 1-(Bromomethyl)cyclopropylbenzene
Uniqueness: 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane is unique due to its combination of a bromomethyl group with a cyclopropyl and methoxy-substituted cyclopentane ring.
Properties
Molecular Formula |
C10H17BrO |
|---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
1-[1-(bromomethyl)cyclopropyl]-2-methoxycyclopentane |
InChI |
InChI=1S/C10H17BrO/c1-12-9-4-2-3-8(9)10(7-11)5-6-10/h8-9H,2-7H2,1H3 |
InChI Key |
OYADRRZCURKCLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC1C2(CC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B13186365.png)



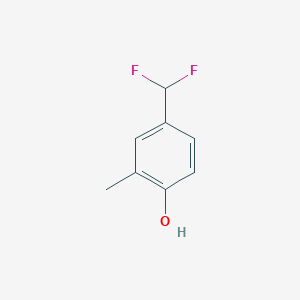

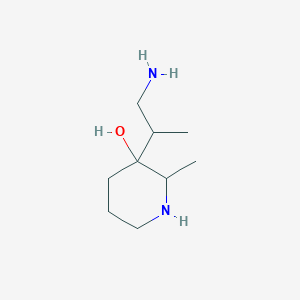


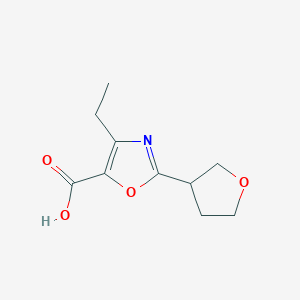
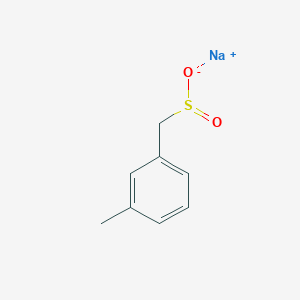
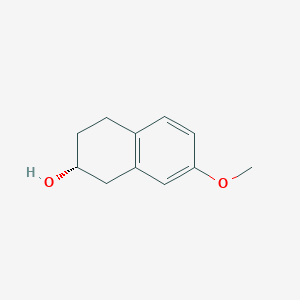
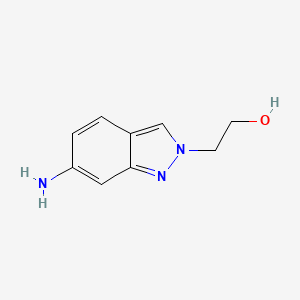
![tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13186440.png)
